2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide
Description
2-Fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide is a synthetic 1,2,5-oxadiazole (furazan) derivative characterized by a benzamide moiety substituted with a fluorine atom at the ortho position and a p-tolyl group (4-methylphenyl) on the oxadiazole ring. Its structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which may influence its physicochemical behavior and pharmacological profile.
Properties
IUPAC Name |
2-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-6-8-11(9-7-10)14-15(20-22-19-14)18-16(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRWTLBFJZRMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide (CAS No. 874129-45-0) is a member of the oxadiazole family, known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula
- C : 16
- H : 12
- F : 1
- N : 3
- O : 2
Molecular Weight
- 297.29 g/mol
Structural Representation
The chemical structure features a fluorine atom attached to an oxadiazole ring, which is further substituted with a p-tolyl group and a benzamide moiety.
Biological Activity Overview
The biological activities of oxadiazole derivatives, including this compound, have been extensively studied. Key findings indicate potential applications in anti-inflammatory, anticancer, and antimicrobial therapies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Anti-inflammatory Activity
Studies have suggested that oxadiazole derivatives can inhibit inflammatory pathways:
- Inhibition of Cytokine Production : Compounds similar to this compound have shown the ability to reduce levels of pro-inflammatory cytokines in vitro, indicating potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are also noteworthy:
- Broad Spectrum Activity : Some derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For example, compounds with similar structures have been effective against strains like Staphylococcus aureus and Candida albicans .
Table 1: Biological Activity Summary of Oxadiazole Derivatives
Detailed Research Findings
-
Synthesis and Characterization :
The synthesis of this compound has been reported with good yields through various methods including cycloaddition reactions involving nitrile oxides . -
Molecular Docking Studies :
Molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer progression and inflammation pathways, indicating a rational basis for its biological activity .
Scientific Research Applications
2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound with a molecular formula of and a molecular weight of 297.289 . It is characterized by a unique structure featuring a fluorine atom, a benzamide moiety, and an oxadiazole ring. The presence of the 1,2,5-oxadiazole heterocyclic ring contributes to its biological and chemical properties, making it of interest in medicinal chemistry.
Potential Applications
This compound's applications stem from its structural components, with oxadiazole rings known to exhibit various pharmacological activities, including antimicrobial, antifungal, and anticancer properties. Derivatives of benzamides with oxadiazole moieties may interact with specific biological targets, potentially leading to therapeutic effects against diseases like cancer and infections.
- Versatile Synthetic Intermediate This compound's versatility as a synthetic intermediate in organic chemistry is notable.
- Interaction Studies Interaction studies often employ molecular docking simulations and enzyme inhibition assays to elucidate its mechanism of action. Understanding these interactions is essential for predicting its pharmacological effects and optimizing its structure for enhanced activity.
Structural Similarity
Comparison with Similar Compounds
Fluorine Substitution
- Ortho-Fluorine vs. Meta-Fluorine: The target compound features a 2-fluoro substituent on the benzamide ring. In contrast, 3-fluoro-N-[4-(3-nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide (43) () has a meta-fluorine. Compound 43 exhibits a melting point of 174°C, slightly higher than non-fluorinated analogs (e.g., 179°C for 41), suggesting fluorine enhances crystallinity .
Trifluoromethyl vs. Fluorine :
4-Trifluoromethyl-N-(4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl)benzamide (11) () replaces fluorine with a bulkier trifluoromethyl group. The CF3 group in compound 11 results in a lower melting point (118.8–121.5°C) compared to fluorinated analogs, likely due to reduced molecular symmetry. Its 19F-NMR signal at δ -63.75 ppm (vs. typical aromatic F at δ ~-110 to -130 ppm) confirms the distinct electronic environment of the CF3 group .
Halogen and Nitro Substitutions
- Chloro and Bromo Derivatives :
4-Bromo-N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)benzamide (5) () and 4-chloro-2-nitro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide (18) () demonstrate that halogens and nitro groups enhance molecular polarity. Compound 18 has a high melting point (208–209°C), attributed to strong intermolecular dipole interactions from the nitro group .
Substituent Effects on the Oxadiazole Ring
p-Tolyl vs. Nitrophenyl/Aminophenyl
- Electron-Donating (p-Tolyl) vs. Electron-Withdrawing (Nitrophenyl): The p-tolyl group in the target compound is electron-donating, which may stabilize the oxadiazole ring and enhance lipophilicity. In contrast, N-[4-(3-nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide (41) () contains a nitro group, which is electron-withdrawing and reduces basicity. Reduction of nitro to amino (e.g., N-[4-(3-aminophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (62), ) lowers melting points (163°C for 62 vs. 174°C for nitro analog 43), likely due to decreased crystallinity from amine hydrogen bonding .
Substituted Phenyl Variants
- Its 1H-NMR shows distinct aromatic proton signals (δ 7.57–8.15 ppm), reflecting the deshielding effect of the electron-withdrawing CF3 group .
Physicochemical and Spectroscopic Comparisons
Melting Points
| Compound | Substituents (Benzamide/Oxadiazole) | Melting Point (°C) |
|---|---|---|
| Target Compound | 2-Fluoro / 4-(p-Tolyl) | Not Reported |
| 3-Fluoro-N-[4-(3-Nitrophenyl)-... (43) | 3-Fluoro / 3-Nitrophenyl | 174 |
| 4-Trifluoromethyl-N-(4-(4-Methyl... (11) | 4-CF3 / 4-Methylphenyl | 118.8–121.5 |
| N-[4-(3-Aminophenyl)-... (62) | 3-Fluoro / 3-Aminophenyl | 163 |
| 4-Chloro-2-Nitro-N-(4-(4-CF3... (18) | 4-Cl,2-NO2 / 4-CF3-Phenyl | 208–209 |
NMR Data
- 19F-NMR :
- 1H/13C-NMR : Aromatic protons in derivatives with electron-withdrawing groups (e.g., nitro, CF3) appear downfield (δ 7.5–8.2 ppm), while electron-donating groups (methyl, methoxy) shift signals upfield .
Q & A
(Basic) What are the common synthetic routes for preparing 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution of a 1,2,5-oxadiazol-3-amine intermediate with 2-fluorobenzoyl chloride. For example, describes similar derivatives (e.g., compound 43 ) synthesized by reacting 3-fluoro-benzoyl chloride with a 1,2,5-oxadiazol-3-amine precursor in dry DMF using NaH as a base. Key steps include:
- Reagent Ratios : A 1:1 molar ratio of acyl chloride to amine ensures minimal side products.
- Solvent Choice : Anhydrous DMF facilitates reaction efficiency due to its polar aprotic nature.
- Purification : Recrystallization from dichloromethane yields pure solids (melting points: 147–174°C) .
Optimization : Adjusting reaction time (e.g., overnight stirring) and temperature (room temperature vs. reflux) can improve yields. For advanced analogs, substituent effects (e.g., electron-withdrawing groups on benzamide) may require tailored conditions .
(Basic) How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Aromatic protons (δ 7.5–8.2 ppm) and fluorine splitting patterns confirm substitution. For example, in compound 43 , the 3-fluorobenzamide moiety shows distinct coupling in 19F NMR (δ -63.04 ppm) .
- HRMS (ESI-) : Matches between calculated and experimental molecular weights (e.g., ±0.001 Da) validate the structure .
- Melting Point : Sharp melting points (e.g., 174°C for compound 43 ) indicate purity .
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹) confirm functional groups .
(Advanced) What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Exchange-Correlation Functionals : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol error) .
- Electrostatic Potential Maps : Predict reactive sites (e.g., fluorine’s electron-withdrawing effect on benzamide) .
- Kinetic Energy Density Analysis : The Colle-Salvetti correlation-energy formula (modified for gradient expansions) models electron density distribution, useful for understanding substituent effects on oxadiazole ring stability .
(Advanced) How can crystallographic data resolve structural ambiguities in analogs of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction :
- Space Groups : Orthorhombic systems (e.g., P212121) are common for similar benzamide-oxadiazole hybrids (unit cell parameters: a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) .
- Hydrogen Bonding : Intermolecular N–H···N and C–H···O interactions stabilize crystal packing (e.g., centrosymmetric dimers in nitazoxanide analogs) .
- Software : SHELX programs refine structures by analyzing R factors (e.g., R = 0.050) and resolving disorder in electron density maps .
(Advanced) What strategies are used to analyze structure-activity relationships (SAR) for antiproliferative or enzyme-inhibitory activity in analogs?
Methodological Answer:
- Biological Assays :
- Antiplasmodial Activity : highlights IC50 values for oxadiazole derivatives against Plasmodium falciparum, with substituents (e.g., nitro groups) enhancing potency.
- β-Tubulin Inhibition : Derivatives like 3-[(4-{1-[2-(4-aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile show sub-micromolar activity by disrupting microtubule polymerization .
- SAR Insights :
- Electron-Withdrawing Groups : Fluorine at position 2 of benzamide improves metabolic stability.
- Oxadiazole Rigidity : The 1,2,5-oxadiazole core enhances binding to hydrophobic enzyme pockets .
(Advanced) How can conflicting data on biological activity or synthesis yields be resolved?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
